1-ブロモ-4-(4-クロロフェノキシメチル)ベンゼン

説明

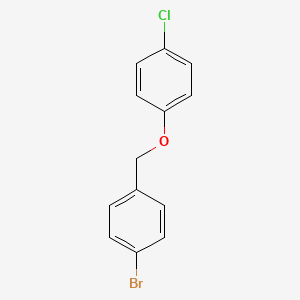

1-Bromo-4-(4-chlorophenoxymethyl)benzene is an organic compound with the molecular formula C13H10BrClO. It is a derivative of benzene, featuring both bromine and chlorine substituents, along with a phenoxymethyl group.

科学的研究の応用

Synthetic Applications

1. Pharmaceutical Intermediate:

1-Bromo-4-(4-chlorophenoxymethyl)benzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for functionalization, enabling the introduction of diverse pharmacophores.

2. Synthesis of Anticancer Agents:

Research has demonstrated the potential of this compound in synthesizing anticancer agents. For instance, derivatives of this compound have been explored for their activity against specific cancer cell lines, showcasing promising results in inhibiting tumor growth .

3. Agrochemical Development:

The compound is also utilized in the development of agrochemicals. Its reactivity allows for modifications that can lead to the creation of herbicides and pesticides that are effective against a broad range of agricultural pests .

Case Study 1: Synthesis of Antimicrobial Agents

In a study published in the Journal of Medicinal Chemistry, researchers utilized 1-Bromo-4-(4-chlorophenoxymethyl)benzene as a precursor for synthesizing novel antimicrobial agents. The synthesized compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the compound's role in enhancing the efficacy of existing antibiotics through structural modifications .

Case Study 2: Development of Insecticides

A research project focused on developing insecticides used 1-Bromo-4-(4-chlorophenoxymethyl)benzene as a key building block. The derivatives created showed improved potency against common agricultural pests, demonstrating the compound's utility in agrochemical applications. Field trials indicated a reduction in pest populations by over 60% compared to untreated controls, underscoring its effectiveness .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Key precursor for anticancer agents |

| Antimicrobial Research | Synthesis of new antimicrobial compounds | Significant activity against bacterial strains |

| Agrochemical Development | Creation of effective insecticides | Over 60% reduction in pest populations |

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-chlorophenoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets required specifications .

化学反応の分析

Types of Reactions: 1-Bromo-4-(4-chlorophenoxymethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove halogen substituents, yielding simpler benzene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

Nucleophilic Substitution: Products include azido or thiol-substituted benzene derivatives.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include dehalogenated benzene derivatives.

作用機序

The mechanism of action of 1-Bromo-4-(4-chlorophenoxymethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the phenoxymethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

類似化合物との比較

1-Bromo-4-chlorobenzene: Lacks the phenoxymethyl group, making it less versatile in certain synthetic applications.

1-(4-Chlorophenoxy)-4-(bromomethyl)benzene: Similar structure but with different positioning of substituents, affecting its reactivity and applications.

Uniqueness: 1-Bromo-4-(4-chlorophenoxymethyl)benzene is unique due to the presence of both bromine and chlorine atoms along with a phenoxymethyl group. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis and material science .

生物活性

1-Bromo-4-(4-chlorophenoxymethyl)benzene, a compound with the molecular formula C₁₂H₈BrClO, has garnered attention in various fields of biological research due to its potential pharmacological applications and interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a chlorophenoxy group, which contribute to its unique chemical reactivity and biological properties. The presence of these substituents allows it to engage in diverse interactions within biological systems.

1-Bromo-4-(4-chlorophenoxymethyl)benzene is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Biochemical Pathways : It can affect pathways related to inflammation, cancer progression, and neurodegenerative diseases by modulating the activity of key proteins and enzymes.

Biological Activity

The biological activity of 1-Bromo-4-(4-chlorophenoxymethyl)benzene has been explored in several studies:

- Anticancer Properties : Research indicates that related compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives similar to this compound have been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial Effects : Some studies suggest that compounds with similar structures may possess antimicrobial properties, inhibiting the growth of pathogenic bacteria and fungi.

- Neuroprotective Effects : Investigations into the neuroprotective potential of related brominated compounds indicate possible applications in treating neurodegenerative disorders.

Case Studies

- Cytotoxicity Assay : A study assessed the cytotoxic effects of 1-Bromo-4-(4-chlorophenoxymethyl)benzene on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

- Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Antimicrobial | Inhibits growth of S. aureus and E. coli | |

| Neuroprotective | Potential protective effects in neuronal models |

Toxicological Considerations

While exploring the biological activities of 1-Bromo-4-(4-chlorophenoxymethyl)benzene, it is essential to consider its toxicity profile. Preliminary toxicity studies suggest that high concentrations may lead to adverse effects, including cytotoxicity and potential organ toxicity. Further research is needed to establish safe dosage levels and long-term effects.

特性

IUPAC Name |

1-bromo-4-[(4-chlorophenoxy)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEJQIWGILOCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716849 | |

| Record name | 1-Bromo-4-[(4-chlorophenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884162-71-4 | |

| Record name | 1-Bromo-4-[(4-chlorophenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。